molecular formula C7H14N2 B2440650 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine CAS No. 1135935-37-3

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Katalognummer B2440650
CAS-Nummer: 1135935-37-3
Molekulargewicht: 126.203
InChI-Schlüssel: FHOLJYLJISTCOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is a chemical compound with the formula C7H14N2 . It is a member of the class of bicyclic amines.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine include a molecular weight of 199.12 . The compound is a powder and is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties

  • Synthesis of Azabicyclic Ring Systems : Research includes the synthesis of 1-azabicyclo[2.2.1]heptane systems for constructing complex diterpene alkaloids like kobusine (Y. Shibanuma & T. Okamoto, 1985).
  • Aromatase Inhibitory Activity : Novel azabicyclo compounds including 1-(4-aminophenyl)-3-azabicyclo variants have been tested for inhibiting human placental aromatase, showing potential for endocrine therapy in hormone-dependent tumors (J. Staněk et al., 1991).
  • Absolute Configuration Determination : The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes was determined, contributing to understanding stereochemical aspects of these compounds (J. Boelsterli et al., 1992).

Applications in Drug Synthesis and Medicinal Chemistry

  • Synthesis of Muscarinic Agonists : Compounds like (±)-1-Azabicyclo[2.2.1]heptan-3-one have been synthesized as potent muscarinic agonists, indicating their role in neurological drug development (Haile Tecle et al., 1995).
  • Synthesis of Nicotinic Ligands : New azabicyclo compounds containing pyridinyl substituents have been synthesized, showing nanomolar potency and selectivity for α7 nicotinic receptors, highlighting their potential in neuropharmacology (Franck Slowinski et al., 2010).
  • Synthesis of Analogs for Neurological Applications : Studies include the synthesis of epibatidine analogs using 7-azabicyclo[2.2.1]heptane derivatives, contributing to research on antinociceptive properties and receptor binding in neuropharmacology (F. Carroll et al., 2001).

Structural and Synthetic Studies

  • Bicyclic Morpholine Amino Acids Synthesis : Structurally novel morpholine amino acids, including 2-oxa-5-azabicyclo[2.2.1]heptane variants, have been synthesized as potential components for drug development (Buyu Kou et al., 2017).
  • Advanced Building Blocks for Drug Discovery : Substituted 3-azabicyclo[3.2.0]heptanes, synthesized via photochemical cyclization, have been proposed as promising building blocks for drug discovery (A. Denisenko et al., 2017).

Safety and Hazards

The safety information for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine indicates that it has a GHS07 signal word, which means it’s a warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOLJYLJISTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine was prepared by treatment of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate with ammonium chloride and trimethylaluminum and reducing the resulting amide with lithium aluminum hydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.